5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

HIF-2α and nicotinic acetylcholine receptor programs require precise 1,2,4-oxadiazole substitution patterns to achieve target selectivity. The ortho-fluorine in this pyridin-2(1H)-one core imposes distinct torsional and electronic profiles unavailable in para-fluoro isomers. - **Key physicochemical differentiators:** XLogP 1.4 (vs 1.7 for 4-fluoro analog), TPSA 67.8 Ų (<70 Ų threshold for passive BBB penetration) - **Medicinal chemistry utility:** N-alkylation produces HIF-2α antagonists with IC50 as low as 39 nM (US10597366) - **Supply reliability:** ≥95% purity, direct-use in cross-coupling without repurification

Molecular Formula C13H8FN3O2
Molecular Weight 257.224
CAS No. 1239843-29-8
Cat. No. B2618219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
CAS1239843-29-8
Molecular FormulaC13H8FN3O2
Molecular Weight257.224
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)F
InChIInChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)12-16-13(19-17-12)8-5-6-11(18)15-7-8/h1-7H,(H,15,18)
InChIKeyATRRSCDDIYVNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: Procurement Guide


5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1239843-29-8) is a heterocyclic building block comprising a 1,2,4-oxadiazole ring linked at the 5-position to a pyridin-2(1H)-one core and bearing a 2-fluorophenyl substituent at the oxadiazole 3-position [1]. With a molecular weight of 257.22 g·mol⁻¹, a computed XLogP3-AA of 1.4, one hydrogen bond donor, and five hydrogen bond acceptors, the compound occupies physicochemical space consistent with CNS-drug-like and lead-like criteria [1]. It is supplied at a minimum purity of 95% (AKSci) and is employed as a synthetic intermediate and scaffold for medicinal chemistry programs targeting hypoxia-inducible factor (HIF), nicotinic acetylcholine receptors, and MYC-dependent transcription, among other pathways .

Scaffold
1,2,4-oxadiazole-pyridinone building block for HIF-2α, nAChR, and MYC pathway research programs
Physicochemical profile
Computed properties consistent with CNS lead-like space; ortho-fluorine may modulate lipophilicity and polarity
Procurement grade
Supplied with a purity level appropriate for direct synthetic elaboration without prepurification

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: Uniqueness vs. Generic Scaffolds


In-class 1,2,4-oxadiazole-pyridinone congeners are not interchangeable because subtle variations in the phenyl substituent position and the connectivity of the oxadiazole ring profoundly alter both electronic distribution and molecular recognition. The ortho-fluorine atom on the phenyl ring of the title compound imposes a distinct torsional angle and local dipole moment compared with para-fluoro or unsubstituted phenyl analogs, directly affecting target-binding pose and selectivity [1]. For instance, the positional isomer 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1232795-76-4) places the fluorine atom at the para position, which results in different steric and electronic profiles that can lead to divergent SAR outcomes in enzyme inhibition assays. The quantitative evidence below demonstrates that even within the same core scaffold, the substitution pattern drives measurable differences in computed molecular properties and, by extrapolation, biological performance.

Target
2-Fluorophenyl oxadiazole-pyridinone
May differ from
4-Fluorophenyl positional isomer: altered electronic distribution and torsional angle can shift target-binding pose and selectivity
Target
Ortho-fluorine substituent
May differ from
Non-fluorinated phenyl analog: one fewer hydrogen bond acceptor; C–F contacts absent, potentially altering polar interaction profiles
Target
Controlled purity specification
May differ from
Generic building blocks with lower or unspecified purity: may introduce impurities that complicate SAR interpretation and derivatization yield

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: Quantitative Evidence vs. Analogs


Lipophilicity: Ortho- vs. Para-Fluorophenyl

The computed partition coefficient (XLogP3-AA) of the 2-fluorophenyl target compound is 1.4, compared with 1.7 for the 4-fluorophenyl positional isomer 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1232795-76-4) [1][2]. The ΔlogP of –0.3 log units indicates that the ortho-fluorine atom reduces overall lipophilicity relative to the para-substituted isomer, which can translate into differential membrane permeability and non-specific protein binding profiles in cellular assays.

Lipophilicity
Computed property
XLogP3 1.4 vs 1.7 (para-F)
Supports lipophilicity-based selection context
ΔXLogP3 = –0.3; experimental logD may differ
Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Hydrogen Bond Acceptor Count: Fluorinated vs. Non-Fluorinated

The target compound possesses five hydrogen bond acceptors (HBA), compared with four for the non-fluorinated phenyl analog 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239753-92-4) [1][2]. The additional HBA capacity arises from the ortho-fluorine atom, which can participate in weak C–F···H–X hydrogen bonding interactions with protein backbone amides or side-chain hydroxyl groups. This increase in HBA count can enhance binding affinity for targets that exploit halogen bonding or polar interactions in the ortho-fluorophenyl binding pocket.

H-Bond Acceptors
Computed property
5 vs 4 (non-F phenyl analog)
May support additional polar interactions context
C–F···H–X contacts require structural validation
Medicinal Chemistry Molecular Recognition Drug Design

Topological Polar Surface Area: Ortho- vs. Para-Fluoro

The topological polar surface area (TPSA) of the target compound is 67.8 Ų, marginally lower than the 76.1 Ų of the 4-fluorophenyl isomer [1][2]. The reduction of approximately 8.3 Ų is attributed to the different spatial orientation of the fluorine atom, which influences the overall molecular electrostatic potential surface. A TPSA below 70 Ų is a well-established predictor of favorable passive blood-brain barrier permeability, suggesting that the ortho-fluoro substitution pattern may confer a subtle CNS-penetrance advantage over the para-fluoro congener.

Topological PSA
Computed property
67.8 vs 76.1 Ų (para-F)
May support blood-brain barrier permeation context
TPSA below empirical 70 Ų threshold; experimental validation needed
ADME Prediction Blood-Brain Barrier Permeability Drug-Likeness

HIF-2α Antagonist Scaffold: Class-Level Potency

Although no direct IC50 value for the target compound has been reported in peer-reviewed literature, the 1,2,4-oxadiazole-pyridinone scaffold is the pharmacophoric core of multiple patented HIF-2α antagonists. The patent US10597366 discloses 5-(1,2,4-oxadiazol-5-yl)pyridin-2-ones with HIF-2α PAS-B domain IC50 values ranging from 39 nM to 150 nM in scintillation proximity and luciferase reporter gene assays [1][2]. The title compound, bearing the 2-fluorophenyl substituent, serves as the unadorned core scaffold from which N-alkylated and further decorated derivatives achieve potent HIF-2α antagonism. Its structural identity to the core of these high-potency compounds positions it as a critical starting material for SAR exploration.

HIF-2α Antagonism
Class-level inference
Core scaffold of series with reported IC50 39–150 nM
Class-level scaffold context; direct data not reported
Potency after N-functionalization; not intrinsic
Hypoxia-Inducible Factor Cancer Biology Transcriptional Regulation

Purity Specification for Reproducible Derivatization

The commercial supplier AKSci specifies a minimum purity of 95% for the target compound (CAS 1239843-29-8) . In contrast, many in-class oxadiazole-pyridinone building blocks are offered at 90% or unspecified purity levels by generic vendors. The 95% purity specification reduces the risk of confounding impurities in subsequent Pd-catalyzed cross-coupling or N-alkylation reactions, which are commonly employed to elaborate the pyridinone nitrogen for HIF inhibitor synthesis.

Purity
Supplier specification
95% (AKSci Catalog 4010EM)
Supports selection for multi-step synthesis workflows
Verify with Certificate of Analysis
Chemical Procurement Quality Assurance Synthetic Chemistry

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: Optimal Applications


HIF-2α Antagonist Library Synthesis

When the research objective is to generate a focused library of N-functionalized 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-ones for HIF-2α PAS-B domain screening, the title compound is the preferred core scaffold. Its ortho-fluorophenyl substitution provides lower lipophilicity (XLogP3-AA 1.4 vs. 1.7 for the 4-fluoro isomer) [Section 3, Evidence Item 1], a property associated with reduced off-target binding in cellular assays. The validated HIF-2α antagonist series in US10597366 demonstrates that N-alkylation of this core yields compounds with IC50 values as low as 39 nM [Section 3, Evidence Item 4].

CNS Drug Discovery: Favorable BBB Permeability

For programs targeting CNS indications where HIF-2α or nicotinic acetylcholine receptor modulation is implicated, the title compound offers a TPSA of 67.8 Ų—below the 70 Ų threshold empirically correlated with passive BBB penetration [Section 3, Evidence Item 3]. This is 8.3 Ų lower than the 4-fluorophenyl isomer, making the ortho-fluoro variant the rational choice when CNS exposure is a primary selection criterion.

SAR Studies: Halogen Bonding Capability

When the target binding site contains residues capable of forming C–F···H–X or orthogonal multipolar interactions, the 2-fluorophenyl variant provides five hydrogen bond acceptors—one more than the non-fluorinated phenyl analog [Section 3, Evidence Item 2]. This additional acceptor capacity, contributed by the ortho-fluorine atom, can be exploited in SAR studies to probe halogen-bonding contributions to binding affinity.

Multi-Step Synthesis: High-Purity Building Block

The 95% minimum purity specification of the AKSci-supplied compound [Section 3, Evidence Item 5] makes it suitable for direct use in palladium-catalyzed cross-coupling or N-alkylation reactions without additional purification. This reliability is critical in multi-step synthetic routes where intermediate purification losses cumulatively erode overall yield.

Application
Selection Property
Validation Focus
HIF-2α antagonist library design
2-Fluorophenyl oxadiazole-pyridinone scaffold for N-functionalization
Reported class-level HIF-2α antagonism context in functionalized derivatives
CNS-targeted research programs
Computed TPSA below empirical CNS permeation threshold
Experimental blood-brain barrier permeation context requires validation
Halogen-bonding SAR studies
Additional hydrogen bond acceptor from ortho-fluorine
Polar and halogen-contact interaction context in target binding
Multi-step synthetic elaboration
Supplier-reported purity specification
Derivatization yield consistency and impurity context
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